Cas no 14848-04-5 (Phenol, 2-(1,3,5-triazin-2-yl)-)

Phenol, 2-(1,3,5-triazin-2-yl)- structure
14848-04-5 structure
Product name:Phenol, 2-(1,3,5-triazin-2-yl)-
CAS No:14848-04-5
MF:C9H7N3O
MW:173.171381235123
CID:2778454
PubChem ID:135828193

Phenol, 2-(1,3,5-triazin-2-yl)- Chemical and Physical Properties

Names and Identifiers

    • 2-(2-hydroxyphenyl)-1,3,5-triazine
    • HWRLEEPNFJNTOP-UHFFFAOYSA-N
    • 2-Hydroxyphenyl-s-triazine
    • 14848-04-5
    • SCHEMBL45750
    • DTXSID10706187
    • 6-(1,3,5-Triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
    • 2-(1,3,5-triazin-2-yl)phenol
    • Phenol, 2-(1,3,5-triazin-2-yl)-
    • Inchi: InChI=1S/C9H7N3O/c13-8-4-2-1-3-7(8)9-11-5-10-6-12-9/h1-6,13H
    • InChI Key: HWRLEEPNFJNTOP-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 173.058911855Da
  • Monoisotopic Mass: 173.058911855Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.9Ų
  • XLogP3: 1.3

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